tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate
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Overview
Description
tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate is a complex organic compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzo-fused azabicyclo compound with tert-butoxycarbonyl chloride under basic conditions to introduce the tert-butoxycarbonyl (Boc) protecting group . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size.
N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.2]nonane: A larger bicyclic compound with additional carbon atoms in the ring system.
Uniqueness
tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate is unique due to its specific ring structure and the presence of the tert-butoxycarbonyl protecting group. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications .
Properties
CAS No. |
1212389-36-0 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-10-7-5-4-6-9(10)8-11(12)13(16)17/h4-7,11-12H,8H2,1-3H3 |
InChI Key |
SJBHZKYCMDHQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C(C1=O)CC3=CC=CC=C23 |
Synonyms |
N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one |
Origin of Product |
United States |
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